Tributyl(3-methyl-2-butenyl)tin
Overview
Description
Tributyl(3-methyl-2-butenyl)tin is an organotin compound with the chemical formula [CH3(CH2)3]3SnCH2CH=C(CH3)2 . It is a clear, colorless liquid that is primarily used in organic synthesis and chemical research . The compound is known for its role in prenylation reactions, which are important in the modification of various organic molecules .
Mechanism of Action
Target of Action
Tributyl(3-methyl-2-butenyl)tin, also known as tributyl(3-methylbut-2-en-1-yl)stannane, is primarily used in the prenylation of ethyl propiolate
Mode of Action
It is known to be involved in the prenylation of ethyl propiolate . Prenylation is a process that involves the addition of hydrophobic molecules to a protein or chemical compound. It is an important modification of proteins for their proper localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-methyl-2-butenyl)tin can be synthesized through a reaction involving tributyltin chloride and 1-chloro-3-methyl-2-butene in the presence of magnesium turnings and tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction is typically carried out under sonication to enhance the reaction rate and yield . The reaction mixture is then extracted with ether, washed, and dried to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-methyl-2-butenyl)tin undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases . The reactions are often carried out in organic solvents such as THF or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in prenylation reactions, the product is typically a prenylated organic molecule .
Scientific Research Applications
Tributyl(3-methyl-2-butenyl)tin has several scientific research applications, including:
Chemistry: It is used in the prenylation of ethyl propiolate and other organic molecules.
Biology and Medicine:
Industry: The compound is used in various industrial processes that require organotin reagents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tributyl(3-methyl-2-butenyl)tin include:
- Tributyl(vinyl)tin
- Allyltributyltin
- Ethyltributyltin
- Dibutyldiethyltin
- Tetraethyltin
Uniqueness
This compound is unique due to its specific structure, which includes a 3-methyl-2-butenyl group attached to the tin atom. This structure allows it to participate in unique prenylation reactions that are not possible with other organotin compounds .
Properties
IUPAC Name |
tributyl(3-methylbut-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRYQPTIWSVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370465 | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53911-92-5 | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl(3-methyl-2-butenyl)tin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Tributyl(3-methyl-2-butenyl)tin?
A1: While the abstract you provided doesn't explicitly state the molecular formula and weight, we can deduce it from the compound name.
Q2: Are there any known safety hazards associated with this compound?
A2: Yes, the abstract explicitly states that this compound is considered "highly toxic" and a "potential poison" []. This highlights the need for careful handling and adherence to safety regulations when working with this compound.
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